4,5-Diaminofluorescein diacetate
Overview
Description
4,5-Diaminofluorescein diacetate (DAF-2 DA) is a membrane-permeable fluorescent probe, which measures nitric oxide (NO) in living cells . It is used to study the synthesis of NO in bovine aortic endothelial cells (BAECs) .
Molecular Structure Analysis
The empirical formula of 4,5-Diaminofluorescein diacetate is C24H18N2O7 . Its molecular weight is 446.41 .Chemical Reactions Analysis
4,5-Diaminofluorescein diacetate is used as a fluorescent dye for NO (nitric oxide) detection .Physical And Chemical Properties Analysis
4,5-Diaminofluorescein diacetate is a lyophilized powder that is colorless to white . It is soluble in DMSO at less than 2 mg/mL .Scientific Research Applications
1. Nitric Oxide Detection in Transaldolase-Deficient Lymphoblasts
- Application Summary: DAF-2 DA is used to assess the production of nitric oxide (NO) in transaldolase-deficient lymphoblasts .
- Methods of Application: The compound is cell-permeant and passively diffuses across cellular membranes. Once inside cells, it reacts with NO to form a fluorescent benzotriazole .
- Results: The fluorescence quantum yield of DAF-2 DA increases significantly after reacting with nitric oxide .
2. Detection of NO Accumulation in Embryonic Cortical Neurons
- Application Summary: DAF-2 DA is used to detect the accumulation of NO in embryonic cortical neurons following neurotrophin stimulation .
- Methods of Application: The compound is introduced into the neurons and reacts with NO to form a fluorescent product .
- Results: The fluorescence intensity correlates with the amount of NO produced, allowing for the quantification of NO accumulation .
3. In Vivo Imaging of NO in Zebrafish
- Application Summary: DAF-2 DA is used for in vivo imaging of NO in zebrafish .
- Methods of Application: The compound is introduced into the zebrafish and reacts with NO to form a fluorescent product .
- Results: The fluorescence allows for the visualization and tracking of NO in living organisms .
4. Intravital Microscopic Detection of NO Generation Associated with Angiogenesis in Mice
- Application Summary: DAF-2 DA is used for intravital microscopic detection of NO generation associated with angiogenesis in mice .
- Methods of Application: The compound is introduced into the mice and reacts with NO to form a fluorescent product .
- Results: The fluorescence allows for the visualization and tracking of NO generation during angiogenesis .
5. Nitric Oxide Production in Bovine Aortic Endothelial Cells
- Application Summary: DAF-2 DA is used to study the synthesis of nitric oxide (NO) in bovine aortic endothelial cells .
- Methods of Application: The compound is introduced into the endothelial cells and reacts with NO to form a fluorescent product .
- Results: The fluorescence intensity correlates with the amount of NO produced, allowing for the quantification of NO synthesis .
6. Nitric Oxide Detection in Living Plant Cells
- Application Summary: DAF-2 DA has been used to detect NO in living plant cells .
- Methods of Application: The compound is introduced into the plant cells and reacts with NO to form a fluorescent product .
- Results: The fluorescence allows for the visualization and tracking of NO in living plant cells .
7. Nitric Oxide Production in Bovine Aortic Endothelial Cells
- Application Summary: DAF-2 DA is used to study the synthesis of nitric oxide (NO) in bovine aortic endothelial cells (BAECs) .
- Methods of Application: The compound is introduced into the endothelial cells and reacts with NO to form a fluorescent product .
- Results: The fluorescence intensity correlates with the amount of NO produced, allowing for the quantification of NO synthesis .
8. Nitric Oxide Detection in Living Plant Cells
- Application Summary: DAF-2 DA has been used to detect NO in living plant cells .
- Methods of Application: The compound is introduced into the plant cells and reacts with NO to form a fluorescent product .
- Results: The fluorescence allows for the visualization and tracking of NO in living plant cells .
Safety And Hazards
Future Directions
properties
IUPAC Name |
(6'-acetyloxy-5,6-diamino-3-oxospiro[2-benzofuran-1,9'-xanthene]-3'-yl) acetate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H18N2O7/c1-11(27)30-13-3-5-16-21(7-13)32-22-8-14(31-12(2)28)4-6-17(22)24(16)18-10-20(26)19(25)9-15(18)23(29)33-24/h3-10H,25-26H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PTSUYDXEEKDBQU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1=CC2=C(C=C1)C3(C4=C(O2)C=C(C=C4)OC(=O)C)C5=CC(=C(C=C5C(=O)O3)N)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H18N2O7 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70424951 | |
Record name | 4,5-Diaminofluorescein diacetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70424951 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
446.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4,5-Diaminofluorescein diacetate | |
CAS RN |
205391-02-2 | |
Record name | 4,5-Diaminofluorescein diacetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70424951 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.